

In-Depth Technical Guide to 3-Acetamido-4-methyl-2-nitrobenzoic Acid

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Compound of Interest

Compound Name:	3-Acetamido-4-methyl-2-nitrobenzoic acid
Cat. No.:	B112955

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CAS Number: 7356-52-7

This technical guide provides a comprehensive overview of **3-Acetamido-4-methyl-2-nitrobenzoic acid**, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details the compound's properties, a proposed synthesis protocol, and its potential applications in the pharmaceutical industry.

Compound Properties

3-Acetamido-4-methyl-2-nitrobenzoic acid is a substituted aromatic carboxylic acid with the molecular formula $C_{10}H_{10}N_2O_5$ and a molecular weight of 238.20 g/mol .^{[1][2]} Its structure consists of a benzoic acid backbone with acetamido, methyl, and nitro group substituents, making it a valuable building block in organic synthesis.^[3] The presence of these functional groups offers multiple reactive sites for the synthesis of more complex molecules.^[3]

Table 1: Physicochemical Properties of **3-Acetamido-4-methyl-2-nitrobenzoic acid**

Property	Value	Source
CAS Number	7356-52-7	[1] [2] [4] [5] [6]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₅	[1] [2]
Molecular Weight	238.20 g/mol	[1] [2]
Purity	≥96%	[2]
Storage	Room temperature, sealed in dry conditions	[4]

Table 2: Spectroscopic Data for **3-Acetamido-4-methyl-2-nitrobenzoic acid**

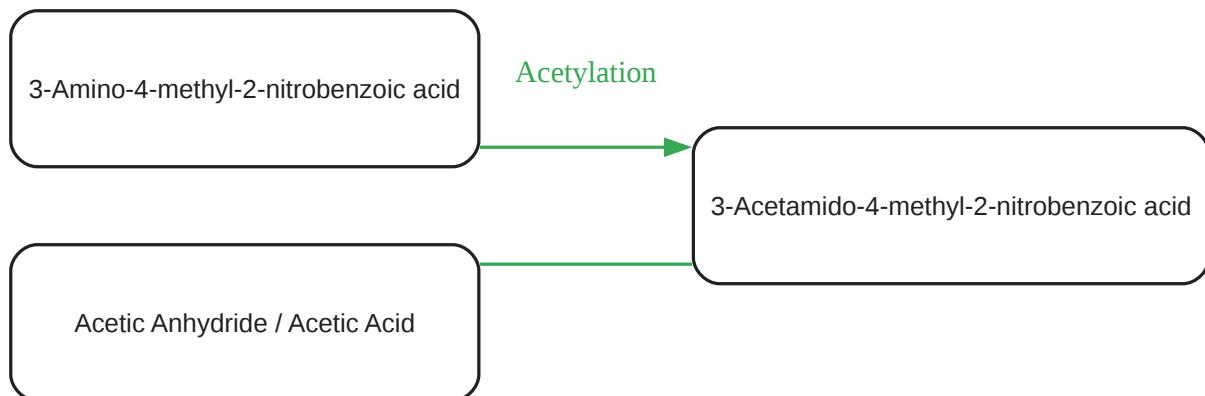
Technique	Data
Mass Spectrometry (GC-MS)	A mass spectrum is available for this compound. [7]

Note: Detailed ¹H and ¹³C NMR, as well as IR spectral data for **3-Acetamido-4-methyl-2-nitrobenzoic acid**, are not readily available in the public domain. However, spectral data for structurally similar compounds can provide an indication of expected peak positions.

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for **3-Acetamido-4-methyl-2-nitrobenzoic acid** is not readily available in the scientific literature. However, based on established organic chemistry principles and published syntheses of structurally related compounds, a plausible synthetic route can be proposed. This proposed method involves the acetylation of the corresponding amine precursor, 3-Amino-4-methyl-2-nitrobenzoic acid.

Proposed Synthesis of **3-Acetamido-4-methyl-2-nitrobenzoic acid**



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Caption: Proposed synthesis of **3-Acetamido-4-methyl-2-nitrobenzoic acid**.

Experimental Protocol:

- Materials: 3-Amino-4-methyl-2-nitrobenzoic acid, acetic anhydride, glacial acetic acid, water, ice.
- Procedure:
 - Dissolve 3-Amino-4-methyl-2-nitrobenzoic acid in a minimal amount of glacial acetic acid.
 - Cool the solution in an ice bath.
 - Slowly add acetic anhydride to the cooled solution with constant stirring.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours.
 - Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
 - Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
 - Collect the solid product by vacuum filtration and wash thoroughly with cold water.

- Dry the product under vacuum.
- Purification: The crude product may be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Applications in Drug Discovery and Development

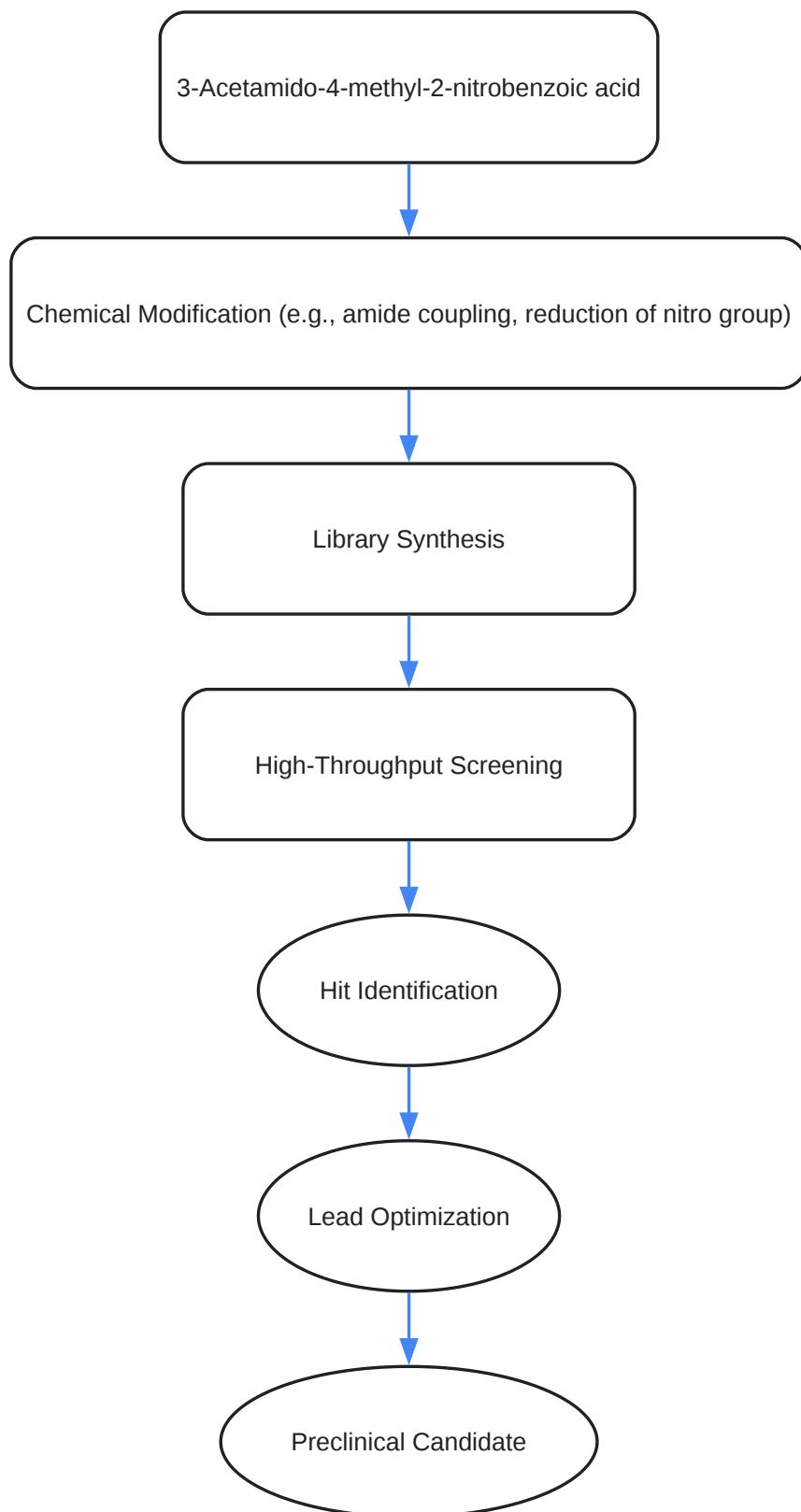
While **3-Acetamido-4-methyl-2-nitrobenzoic acid** is commercially available and classified as a protein degrader building block, specific details of its application in signaling pathways or drug development workflows are not extensively documented in publicly available literature.^[2] However, the structural motifs present in this molecule are common in pharmacologically active compounds, suggesting its potential as a key intermediate in the synthesis of novel therapeutic agents.

Nitroaromatic compounds, in general, are versatile precursors in medicinal chemistry. The nitro group can be reduced to an amine, which can then be further functionalized to introduce a wide range of pharmacophores. For instance, the related compound, 2-Methyl-4-nitrobenzoic acid, is a crucial intermediate in the synthesis of Tolvaptan, a drug used to treat hyponatremia.^[8] Another related molecule, 4-Acetamido-3-nitrobenzoic acid, has been investigated for its potential interaction with coronavirus proteins.

Given its structural similarity to these and other bioactive molecules, it is plausible that **3-Acetamido-4-methyl-2-nitrobenzoic acid** could be utilized in a drug discovery workflow as a scaffold for generating a library of diverse compounds for biological screening.

Proposed Drug Discovery Workflow

The following diagram illustrates a hypothetical workflow where **3-Acetamido-4-methyl-2-nitrobenzoic acid** could be employed as a starting material in a drug discovery campaign.

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Caption: Hypothetical drug discovery workflow utilizing the target compound.

Disclaimer: The proposed synthesis and drug discovery workflow are based on established chemical principles and the applications of structurally related compounds. They are provided for illustrative purposes and have not been experimentally validated for **3-Acetamido-4-methyl-2-nitrobenzoic acid**. Further research is required to ascertain the specific biological activities and applications of this compound.

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